molecular formula C11H25NO B13063202 2-[(5-Methylheptan-3-yl)amino]propan-1-ol

2-[(5-Methylheptan-3-yl)amino]propan-1-ol

Cat. No.: B13063202
M. Wt: 187.32 g/mol
InChI Key: OVXPJUMGWZZVQD-UHFFFAOYSA-N
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Description

2-[(5-Methylheptan-3-yl)amino]propan-1-ol is an organic compound with the molecular formula C11H25NO It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an amino group (-NH2) and a methylheptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methylheptan-3-yl)amino]propan-1-ol typically involves the reaction of 5-methylheptan-3-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of high-pressure reactors and advanced catalytic systems ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methylheptan-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine or a primary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or primary alcohols.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2-[(5-Methylheptan-3-yl)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Methylheptan-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Methylheptan-3-yl)amino]ethanol
  • 2-[(5-Methylheptan-3-yl)amino]butan-1-ol
  • 2-[(5-Methylheptan-3-yl)amino]pentan-1-ol

Uniqueness

2-[(5-Methylheptan-3-yl)amino]propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and an amino group attached to a methylheptane chain makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

2-(5-methylheptan-3-ylamino)propan-1-ol

InChI

InChI=1S/C11H25NO/c1-5-9(3)7-11(6-2)12-10(4)8-13/h9-13H,5-8H2,1-4H3

InChI Key

OVXPJUMGWZZVQD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)NC(C)CO

Origin of Product

United States

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